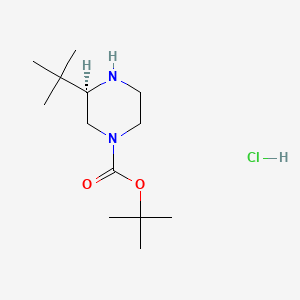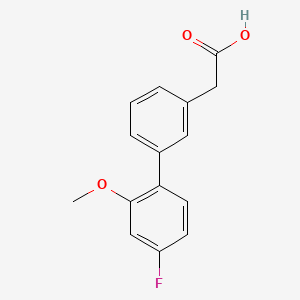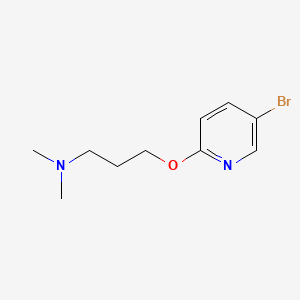
3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine
Vue d'ensemble
Description
3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine is a useful research compound. Its molecular formula is C10H15BrN2O and its molecular weight is 259.147. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Arylation and Amination Reactions
Bromopyridines, including compounds similar to "3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine," are crucial intermediates in arylation and amination reactions. These reactions are foundational in the synthesis of complex organic molecules, including pharmaceuticals and materials. The palladium-catalyzed arylation of amines with 3-bromopyridine, for example, produces N-(pyridin-3-yl)-substituted amines with high yields, showcasing the role of bromopyridines in facilitating N-arylation reactions to obtain derivatives with potential biological activity (Averin et al., 2013).
Synthesis of C-ribonucleosides
Bromopyridines serve as key intermediates in the synthesis of C-ribonucleosides, which are of interest in medicinal chemistry due to their potential biological activities. A modular approach to synthesizing diverse 5-substituted pyridin-2-yl and 6-substituted pyridin-3-yl C-ribonucleosides has been developed. This methodology enables the regioselective introduction of various functional groups, providing a platform for the synthesis of novel nucleoside analogues with potential therapeutic applications (Štefko et al., 2011).
Mechanistic Insights in Chemical Reactions
The study of bromopyridine compounds, including their reactions under specific conditions, provides valuable mechanistic insights. For instance, the unusual regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine, leading to highly substituted nicotinic acid derivatives, showcases the impact of steric factors on chemical reactivity and selectivity. Such studies not only enrich our understanding of reaction mechanisms but also facilitate the design of novel synthetic routes for pharmacologically relevant compounds (Robert et al., 2006).
Antagonists for Receptor Studies
Research on bromopyridine derivatives extends into the development of receptor antagonists, such as the selective Orexin-1 Receptor (OX1R) antagonist, which demonstrates the role of OX1R in stress-induced hyperarousal without inducing hypnotic effects. This highlights the therapeutic potential of bromopyridine compounds in treating disorders associated with stress or hyperarousal states, offering insights into new pharmacological treatments (Bonaventure et al., 2015).
Propriétés
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-13(2)6-3-7-14-10-5-4-9(11)8-12-10/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZCQLBVBUYBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681376 | |
| Record name | 3-[(5-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248399-37-2 | |
| Record name | 3-[(5-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B566800.png)

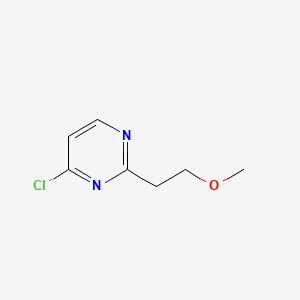



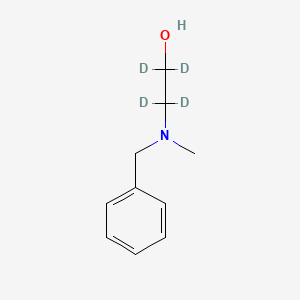


![5H-Pyrido[2,3-b]azepine, 2-chloro-6,7,8,9-tetrahydro](/img/structure/B566815.png)
